Home > Products > Screening Compounds P120196 > 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide
2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide -

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide

Catalog Number: EVT-5067116
CAS Number:
Molecular Formula: C25H23N3O3S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sitaxsentan

  • Compound Description: Sitaxsentan (TBC11251) is a potent and selective endothelin receptor antagonist, specifically targeting the ETA subtype. It was investigated for the treatment of cardiovascular diseases such as pulmonary arterial hypertension (PAH) and congestive heart failure (CHF). Clinical trials have shown promising results for sitaxsentan in improving exercise capacity and symptoms in PAH patients. []

TBC3711

  • Compound Description: TBC3711 is a second-generation endothelin antagonist derived from the initial lead compound, sitaxsentan. Modifications to the anilino ring, specifically the introduction of an ortho acyl group, led to enhanced oral absorption and improved pharmacokinetic properties. TBC3711 exhibits high potency as an ETA-selective antagonist with an IC50 value of 0.08 nM. Its excellent oral bioavailability in preclinical models and favorable pharmacokinetic profile in humans make it a promising candidate for treating cardiovascular diseases. []

MX69

  • Compound Description: MX69 is a dual inhibitor of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP), both of which are overexpressed in various cancers, including leukemia. While MX69 showed initial promise as a dual inhibitor, it demonstrated low potency against acute lymphoblastic leukemia cell line EU-1, with an IC50 value of 7.5 μM. []
  • Compound Description: Compound 14 is a more potent analog of MX69, exhibiting a 25-fold increase in potency against acute lymphoblastic leukemia cell line EU-1 (IC50 = 0.3 μM). This improved activity stems from the structural modifications made to the MX69 scaffold. Like its predecessor, compound 14 acts as a dual MDM2/XIAP inhibitor, inducing MDM2 protein degradation and inhibiting XIAP mRNA translation. These combined actions effectively inhibit cancer cell growth and promote cell death. []

J147

  • Compound Description: J147, chemically named N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, has emerged as a potential therapeutic agent for Alzheimer's disease (AD). Its mechanism of action involves targeting multiple pathways implicated in AD pathogenesis. Notably, J147 exhibits neuroprotective effects, reduces amyloid-beta aggregation, and improves cognitive function in preclinical AD models. []

N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide

  • Compound Description: This compound is a key intermediate in synthesizing J147. []

1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

  • Compound Description: This class of compounds was studied alongside J147 to investigate the impact of structural modifications on their biological activity and physicochemical properties. []
Overview

The compound 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide is a complex organic molecule that features a benzenesulfonamide group, a quinoline moiety, and dimethylphenyl substituents. This structure is significant in medicinal chemistry due to its potential therapeutic applications. The compound belongs to a class of sulfonamide derivatives, which have been widely studied for their biological activities, particularly in cancer treatment and as inhibitors of various enzymes.

Source

Research indicates that compounds of this nature have been synthesized and studied for their inhibitory effects on proteins such as MDM2 and XIAP, which are implicated in cancer cell survival and proliferation . The specific compound in question has not been extensively detailed in the literature but is likely derived from established synthetic methodologies used for similar sulfonamide derivatives.

Classification

This compound can be classified under:

  • Chemical Classification: Sulfonamides
  • Pharmacological Classification: Potential anticancer agents
Synthesis Analysis

Methods

The synthesis of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide typically involves several key steps:

  1. Formation of the Sulfonamide: The initial step often includes the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
  2. Quinoline Attachment: The quinoline moiety can be introduced through nucleophilic substitution or coupling reactions, depending on the starting materials available.
  3. Acetamide Formation: The final step involves acylation of the amine with acetic anhydride or acetyl chloride to yield the acetamide structure.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to monitor the progress of the reaction and confirm the identity of the final product.

Molecular Structure Analysis

Data

  • Molecular Formula: C18H20N2O3S
  • Molecular Weight: Approximately 348.43 g/mol
  • Key Functional Groups: Benzenesulfonamide, quinoline, acetamide
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for sulfonamides and amides:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to release the corresponding amine and sulfonic acid.
  2. Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic attacks on electrophiles.
  3. Acylation Reactions: The amine group can react with different acylating agents to form new derivatives.

Technical Details

Reactivity studies often utilize spectroscopic methods to track changes in the molecular structure during these reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide generally involves:

  1. Inhibition of Protein Interactions: By binding to specific proteins such as MDM2 or XIAP, this compound may disrupt their function in regulating apoptosis.
  2. Induction of Apoptosis: The interference with these proteins can lead to increased apoptosis in cancer cells.

Data

Studies have shown that modifications on the phenyl rings significantly affect potency and selectivity against target proteins, indicating structure-activity relationships are crucial for optimizing efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Compounds like 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide are primarily researched for:

  • Anticancer Therapies: As inhibitors targeting MDM2 and XIAP involved in cancer cell survival pathways.
  • Drug Development: Serving as lead compounds for developing new therapeutic agents against various malignancies.

Properties

Product Name

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-(quinolin-8-YL)acetamide

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-quinolin-8-ylacetamide

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C25H23N3O3S/c1-18-13-14-21(16-19(18)2)28(32(30,31)22-10-4-3-5-11-22)17-24(29)27-23-12-6-8-20-9-7-15-26-25(20)23/h3-16H,17H2,1-2H3,(H,27,29)

InChI Key

UMXSWBXAGHKTJB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.